molecular formula C13H17N5O2S B12264350 5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine

5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12264350
M. Wt: 307.37 g/mol
InChI Key: UBYQJAKTHFJPTL-UHFFFAOYSA-N
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Description

5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidinyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate . The piperidinyl group can be introduced via nucleophilic substitution reactions, and the final coupling with the pyrimidine ring is achieved through a series of condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyrimidine derivative, while reduction of the thiadiazole ring can produce a thiol-substituted compound .

Scientific Research Applications

5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring with a methoxy group and a piperidinyl-thiadiazole moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

5-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C13H17N5O2S/c1-9-16-13(21-17-9)18-5-3-10(4-6-18)20-12-14-7-11(19-2)8-15-12/h7-8,10H,3-6H2,1-2H3

InChI Key

UBYQJAKTHFJPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)OC

Origin of Product

United States

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